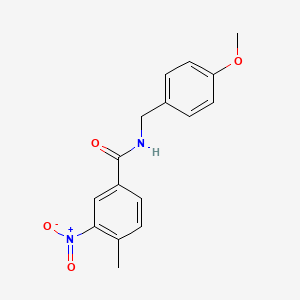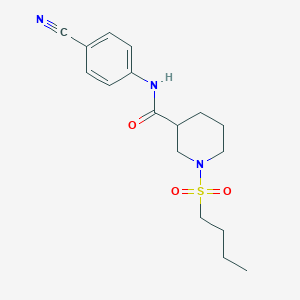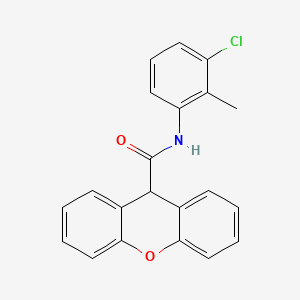![molecular formula C14H17N3O2 B5554301 N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B5554301.png)
N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related benzimidazole and oxazine derivatives involves multistep processes, including three-component, one-pot synthesis techniques and reactions in ionic liquids, which offer advantages like good yields, short reaction times, and reusability of the solvent. For example, benzo[b][1,4]oxazines have been synthesized in ionic liquid 1-butyl-3-methylimidazolium bromide under mild conditions without added catalysts, showcasing the efficiency of modern synthetic methods (Soleimani et al., 2012).
Molecular Structure Analysis
Structural determination techniques, including X-ray diffraction and NMR spectroscopy, play a crucial role in analyzing the molecular structure of benzimidazole derivatives. The detailed molecular structure of these compounds has been elucidated, confirming the presence of various tautomeric forms and providing insight into their conformational features (Hranjec et al., 2012).
Chemical Reactions and Properties
Benzimidazole and oxazine derivatives exhibit a range of chemical reactions, including cyclocondensation and conjugate addition. These reactions lead to the formation of compounds with diverse chemical properties, such as antimicrobial activities, highlighting the chemical versatility of these heterocyclic systems (Sawant, 2013).
Physical Properties Analysis
The physical properties of benzimidazole and oxazine derivatives, such as fluorescence and thermal stability, have been extensively studied. These compounds exhibit photophysical properties with absorption and emission in the UV-visible region, and their thermal stability up to 300°C indicates their potential for various applications (Patil et al., 2015).
Chemical Properties Analysis
The chemical properties of these compounds, including their antibacterial activities, have been evaluated through well-diffusion methods against various bacterial strains, demonstrating their potential as antimicrobial agents. The synthesis of these derivatives often results in compounds with favorable antimicrobial effects, underscoring their importance in medicinal chemistry (Patil et al., 2015).
科学的研究の応用
Synthesis Techniques
- Three-Component Synthesis in Ionic Liquids : A method for synthesizing benzo[b][1,4]oxazines, which share structural motifs with the specified compound, employs ionic liquids for improved yields and reaction conditions. This approach highlights the utility of ionic liquids in facilitating the synthesis of complex heterocyclic compounds under mild conditions, with the added benefit of reusability and environmental friendliness (Soleimani et al., 2012).
Characterization and Structural Analysis
- Crystal Structure and Antimicrobial Activity : The structural elucidation of novel heterocycles, including benzimidazoles, benzoxazoles, and benzothiazoles, derived from cyanuric chloride, emphasizes the importance of structural analysis in understanding the properties and potential applications of such compounds. These studies often include photophysical, thermal properties, and antimicrobial activity assessments, providing a comprehensive view of the compound's utility (Padalkar et al., 2014).
Potential Applications
- Antimicrobial and Antiproliferative Activities : Research into derivatives of benzimidazole and related structures often focuses on their biological activities. For instance, studies on the synthesis and biological evaluation of N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides have shown these compounds to possess psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. This indicates the potential for the development of novel therapeutic agents based on such structural frameworks (Zablotskaya et al., 2013).
特性
IUPAC Name |
N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-3-14(18)15-10-4-5-12-11(8-10)16-13-9-19-7-6-17(12)13/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGPWBLSNZXCNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N3CCOCC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5554224.png)
![8-fluoro-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5554230.png)
![2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B5554235.png)

![2-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5554250.png)
![5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid](/img/structure/B5554251.png)

![2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one](/img/structure/B5554258.png)


![N-{(3R*,4S*)-4-isopropyl-1-[(4-methoxy-1-piperidinyl)sulfonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5554291.png)

![2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5554302.png)